molecular formula C9H7FO3 B3042997 (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid CAS No. 696589-23-8

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid

Cat. No.: B3042997
CAS No.: 696589-23-8
M. Wt: 182.15 g/mol
InChI Key: FYJKSAQOWJFNMW-DUXPYHPUSA-N
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Description

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is an organic compound characterized by the presence of a fluoro and hydroxy group on a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-hydroxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the desired acrylic acid derivative.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of 3-(2-Fluoro-4-oxophenyl)acrylic acid.

    Reduction: Formation of 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid.

    Substitution: Formation of 3-(2-Amino-4-hydroxyphenyl)acrylic acid.

Scientific Research Applications

(E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability. The acrylic acid moiety can participate in Michael addition reactions, making it a versatile intermediate in biochemical pathways.

Comparison with Similar Compounds

    (E)-3-(2-Fluoro-4-methoxyphenyl)acrylic acid: Similar structure but with a methoxy group instead of a hydroxy group.

    (E)-3-(2-Chloro-4-hydroxyphenyl)acrylic acid: Similar structure but with a chloro group instead of a fluoro group.

    (E)-3-(2-Fluoro-4-hydroxyphenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acrylic acid moiety.

Uniqueness: (E)-3-(2-Fluoro-4-hydroxyphenyl)acrylic acid is unique due to the presence of both a fluoro and hydroxy group on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2-fluoro-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJKSAQOWJFNMW-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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